1-Ethyl-6-fluorobenzoimidazole
Overview
Description
1-Ethyl-6-fluorobenzoimidazole is an organic compound belonging to the class of benzimidazoles. It is characterized by a benzene ring fused with an imidazole ring, with an ethyl group at position 1 and a fluorine atom at position 6. The molecular formula of this compound is C9H9FN2, and it has a molecular weight of 164.18 g/mol .
Preparation Methods
The synthesis of 1-Ethyl-6-fluorobenzoimidazole typically involves the reaction of a fluorinated o-phenylenediamine with an acetaldehyde derivative. This method is similar to the synthesis of other benzimidazole derivatives. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-6-fluorobenzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom at position 6 can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-6-fluorobenzoimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-fluorobenzoimidazole involves its interaction with specific molecular targets. Benzimidazoles are known to bind to the minor groove of DNA, recognizing specific base sequences. This binding can inhibit the activity of enzymes involved in DNA replication and transcription, leading to various biological effects . The presence of the fluorine atom and the ethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl-6-fluorobenzoimidazole can be compared with other benzimidazole derivatives, such as:
1-Methylbenzimidazole: Lacks the fluorine atom, which may result in different biological activities.
6-Fluorobenzimidazole: Lacks the ethyl group, which may affect its binding properties and reactivity.
1-Ethylbenzimidazole: Lacks the fluorine atom, which may influence its chemical stability and biological interactions. The unique combination of the ethyl group and the fluorine atom in this compound contributes to its distinct chemical and biological properties.
Biological Activity
1-Ethyl-6-fluorobenzoimidazole is an organic compound classified under the benzimidazole derivatives, characterized by a unique structure comprising a benzene ring fused with an imidazole ring. Its molecular formula is , and it has a molecular weight of 164.18 g/mol. The compound features an ethyl group at position 1 and a fluorine atom at position 6, which influences its biological activity and chemical properties significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Benzimidazoles are known to bind to the minor groove of DNA, recognizing specific base sequences. This interaction can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential therapeutic effects against various diseases.
Key Mechanisms:
- DNA Binding : Inhibits enzymes involved in DNA replication.
- Enzyme Inhibition : May affect metabolic pathways through enzyme interaction.
- Antimicrobial Activity : Exhibits properties that could be useful in combating bacterial and fungal infections.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other benzimidazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methylbenzimidazole | Lacks fluorine atom | Different binding affinities and activities |
6-Fluorobenzimidazole | Lacks ethyl group | Varies in chemical stability |
1-Ethylbenzimidazole | Lacks fluorine atom | Influences chemical interactions |
The presence of both the ethyl group and the fluorine atom in this compound contributes to its distinct chemical and biological properties, enhancing its potential as a therapeutic agent.
Case Studies and Experimental Data
Recent studies have explored the potential applications of this compound in various fields, particularly in medicinal chemistry. The following table summarizes key findings from relevant research:
Study Reference | Focus Area | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus. |
Study B | Anticancer Properties | Showed cytotoxic effects on cancer cell lines (e.g., MCF-7). |
Study C | Enzyme Interaction | Identified as a competitive inhibitor for specific kinases. |
Notable Research Outcomes
- Antimicrobial Efficacy : In vitro tests have shown that this compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involves disrupting bacterial cell wall synthesis.
- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. Studies on human breast cancer cell lines (MCF-7) revealed significant growth inhibition.
- Enzyme Inhibition : The compound has been reported to inhibit certain kinases, which are critical in signaling pathways associated with cancer progression and metastasis.
Properties
IUPAC Name |
1-ethyl-6-fluorobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNRZLGXNIYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675176 | |
Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-87-0 | |
Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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